molecular formula C26H24ClF3N4O2 B3036308 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone CAS No. 339102-26-0

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone

Cat. No.: B3036308
CAS No.: 339102-26-0
M. Wt: 516.9 g/mol
InChI Key: NHHMRJWFGGGHCC-UHFFFAOYSA-N
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Description

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone is a useful research compound. Its molecular formula is C26H24ClF3N4O2 and its molecular weight is 516.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibitors of Dipeptidyl Pepdidase IV

A study by Ammirati et al. (2009) focused on the synthesis and evaluation of a series of 4-substituted proline amides as inhibitors of dipeptidyl pepdidase IV for treating type 2 diabetes. One compound in this series was identified as a potent and selective compound with high oral bioavailability and low plasma protein binding, highlighting its potential as a treatment for type 2 diabetes (Ammirati et al., 2009).

2. Metabolism and Excretion in Various Species

Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor (PF-00734200) in rats, dogs, and humans after oral administration. The study provided insights into the absorption, metabolism, and excretion of this compound, with the majority of the administered dose being detected in urine and feces across these species (Sharma et al., 2012).

3. Antimicrobial Activity of Pyridine Derivatives

Research by Patel et al. (2011) involved synthesizing new pyridine derivatives, including those similar in structure to the compound , and evaluating their in vitro antimicrobial activity. This study indicates the potential of these compounds in combating bacterial and fungal infections (Patel et al., 2011).

4. Structural Characterization in Drug Synthesis

Eckhardt et al. (2020) reported on the crystal and molecular structure of a side product in the synthesis of a class of new anti-tuberculosis drug candidates. This research underscores the importance of structural analysis in the development of pharmaceutical compounds (Eckhardt et al., 2020).

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClF3N4O2/c27-21-15-19(26(28,29)30)17-31-24(21)32-11-13-33(14-12-32)25(35)23-16-22(18-7-3-1-4-8-18)34(36-23)20-9-5-2-6-10-20/h1-10,15,17,22-23H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHMRJWFGGGHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC(N(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone

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